T-Butyl-4'-chlorobenzoate-2'-boronic acid
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Overview
Description
T-Butyl-4’-chlorobenzoate-2’-boronic acid: is an organoboron compound that has gained attention in various fields of chemistry due to its unique properties and reactivity. This compound is characterized by the presence of a boronic acid group attached to a chlorobenzoate moiety, which is further substituted with a t-butyl group. The combination of these functional groups imparts distinct chemical behaviors, making it a valuable reagent in organic synthesis and other applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of T-Butyl-4’-chlorobenzoate-2’-boronic acid typically involves the following steps:
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Formation of the Chlorobenzoate Intermediate: : The initial step involves the chlorination of benzoic acid to form 4’-chlorobenzoic acid. This can be achieved using chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled conditions.
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Introduction of the T-Butyl Group: : The chlorobenzoic acid is then esterified with t-butanol in the presence of an acid catalyst, such as sulfuric acid, to form t-butyl-4’-chlorobenzoate.
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Boronic Acid Formation: This can be achieved through a palladium-catalyzed borylation reaction, where the t-butyl-4’-chlorobenzoate is treated with a boron reagent, such as bis(pinacolato)diboron, in the presence of a palladium catalyst and a base like potassium carbonate .
Industrial Production Methods
Industrial production of T-Butyl-4’-chlorobenzoate-2’-boronic acid follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
T-Butyl-4’-chlorobenzoate-2’-boronic acid undergoes various types of chemical reactions, including:
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Suzuki-Miyaura Coupling: : This compound is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. The reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base .
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Oxidation: : The boronic acid group can be oxidized to form the corresponding alcohol or phenol using oxidizing agents such as hydrogen peroxide or sodium perborate .
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Substitution: : The chlorine atom in the chlorobenzoate moiety can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted benzoates .
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Hydrogen peroxide, sodium perborate.
Bases: Potassium carbonate, sodium hydroxide.
Major Products Formed
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Alcohols and Phenols: Formed through oxidation of the boronic acid group.
Substituted Benzoates: Formed through nucleophilic substitution reactions.
Scientific Research Applications
T-Butyl-4’-chlorobenzoate-2’-boronic acid has a wide range of applications in scientific research:
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Organic Synthesis: : It is used as a key reagent in the synthesis of complex organic molecules, particularly in the formation of biaryl compounds through Suzuki-Miyaura coupling .
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Medicinal Chemistry: : The compound is used in the development of pharmaceuticals, where it serves as a building block for the synthesis of drug candidates with potential therapeutic effects .
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Material Science: : It is employed in the synthesis of advanced materials, including polymers and nanomaterials, due to its ability to form stable carbon-boron bonds .
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Biological Research: : The compound is used in the study of biological systems, where it can be incorporated into biomolecules to study their interactions and functions .
Mechanism of Action
The mechanism of action of T-Butyl-4’-chlorobenzoate-2’-boronic acid primarily involves its reactivity as a boronic acid. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in various chemical reactions. In Suzuki-Miyaura coupling, the boronic acid undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: A simpler boronic acid with similar reactivity but lacking the t-butyl and chlorobenzoate groups.
4-Chlorophenylboronic Acid: Similar to T-Butyl-4’-chlorobenzoate-2’-boronic acid but without the t-butyl ester group.
T-Butylboronic Acid: Contains the t-butyl group but lacks the chlorobenzoate moiety.
Uniqueness
T-Butyl-4’-chlorobenzoate-2’-boronic acid is unique due to the combination of its functional groups, which imparts distinct reactivity and stability. The presence of the t-butyl group provides steric hindrance, enhancing the compound’s stability, while the chlorobenzoate moiety offers additional sites for chemical modification .
Properties
Molecular Formula |
C11H14BClO4 |
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Molecular Weight |
256.49 g/mol |
IUPAC Name |
[5-chloro-2-[(2-methylpropan-2-yl)oxycarbonyl]phenyl]boronic acid |
InChI |
InChI=1S/C11H14BClO4/c1-11(2,3)17-10(14)8-5-4-7(13)6-9(8)12(15)16/h4-6,15-16H,1-3H3 |
InChI Key |
DXSDRTIMEDBRCM-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=CC(=C1)Cl)C(=O)OC(C)(C)C)(O)O |
Origin of Product |
United States |
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